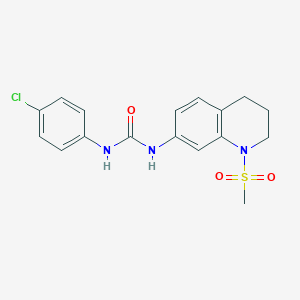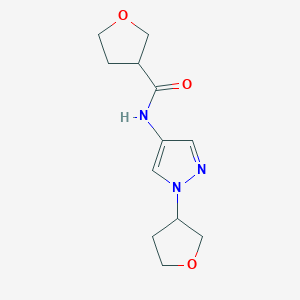
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, also known as THF-Pyrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide works by inhibiting the activity of specific enzymes involved in cell proliferation. Specifically, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide targets the enzyme cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. By inhibiting CDK9, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can prevent the transcription of genes involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its specificity in targeting CDK9, which can lead to fewer side effects compared to other cancer treatments. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to be effective in inhibiting the growth of multiple types of cancer cells. However, one limitation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. One area of research is the development of more effective methods for administering N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in vivo, such as the use of nanoparticles or liposomes. Additionally, further research is needed to understand the long-term effects of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide on the body, as well as its potential interactions with other drugs. Finally, research is needed to explore the potential applications of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in other areas of biomedical research, such as the treatment of neurodegenerative diseases.
Synthesis Methods
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 3-hydroxytetrahydrofuran, which is then converted into 3-bromo-tetrahydrofuran. In the second step, 3-bromo-tetrahydrofuran is reacted with 4-amino-1H-pyrazole in the presence of a palladium catalyst to produce N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. The final step involves purification of the compound using column chromatography.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h5-6,9,11H,1-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKDQPLFTZJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

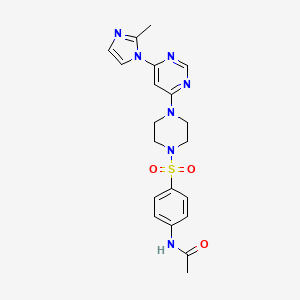
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
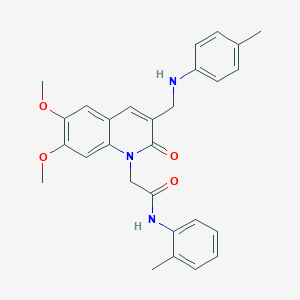
![3-[3-(2-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2786569.png)
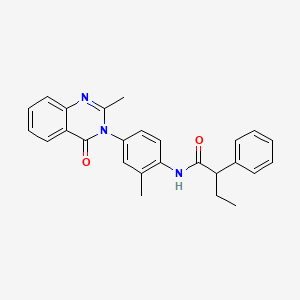

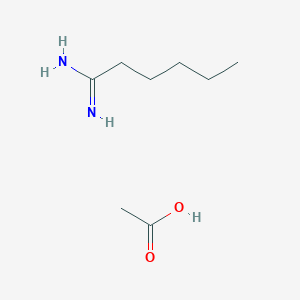
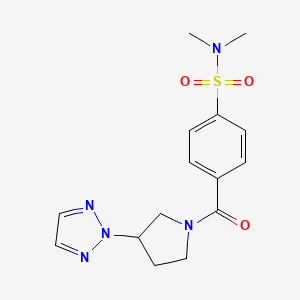
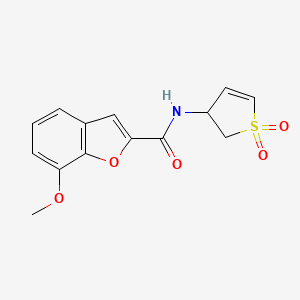
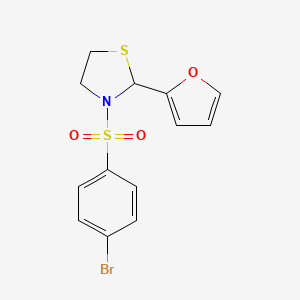
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
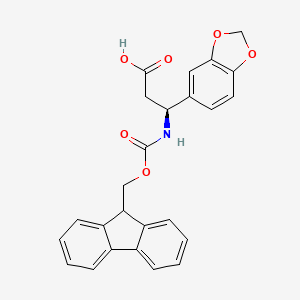
![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
